Cas no 3004-70-4 (1,3,5-Triazine-2,4-diamine,N2,N2-diethyl-6-methoxy-N4-(1-methylethyl)-)

1,3,5-Triazine-2,4-diamine,N2,N2-diethyl-6-methoxy-N4-(1-methylethyl)- structure
3004-70-4 structure
Product Name:1,3,5-Triazine-2,4-diamine,N2,N2-diethyl-6-methoxy-N4-(1-methylethyl)-
Numero CAS:3004-70-4
MF:C11H21N5O
MW:239.317341566086
CID:309533
PubChem ID:18152
Update Time:2025-04-19

1,3,5-Triazine-2,4-diamine,N2,N2-diethyl-6-methoxy-N4-(1-methylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5-Triazine-2,4-diamine,N2,N2-diethyl-6-methoxy-N4-(1-methylethyl)-
    • 2-N,2-N-diethyl-6-methoxy-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine
    • UNII-39AXP73C4Y
    • 1,3,5-Triazine-2,4-diamine, N,N-diethyl-6-methoxy-N'-(1-methylethyl)-
    • IPATONE
    • G-31717
    • DIETHYLAMINO)-4-(ISOPROPYLAMINO)-6-METHOXY-S-TRIAZINE, 2-(
    • EPA Pesticide Chemical Code 080812
    • 2-Methoxy-4-isopropylamino-6-diethylamino-s-triazine
    • BRN 0616265
    • G-31,717
    • 3004-70-4
    • NS00125432
    • SCHEMBL1884947
    • 2-Diethylamino-4-isopropylamino-6-methoxy-s-triazine
    • D 31,717
    • Q27256883
    • DTXSID0041301
    • Caswell No. 334
    • s-Triazine, 2-(diethylamino)-4-(isopropylamino)-6-methoxy-
    • 39AXP73C4Y
    • 2-(Diethylamino)-4-(isopropylamino)-6-methoxy-s-triazine
    • Inchi: 1S/C11H21N5O/c1-6-16(7-2)10-13-9(12-8(3)4)14-11(15-10)17-5/h8H,6-7H2,1-5H3,(H,12,13,14,15)
    • Chiave InChI: STMMVKNOSKBEEI-UHFFFAOYSA-N
    • Sorrisi: O(C)C1N=C(N=C(N=1)N(CC)CC)NC(C)C

Proprietà calcolate

  • Massa esatta: 239.17483
  • Massa monoisotopica: 239.175
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 63.2A^2

Proprietà sperimentali

  • Densità: 1.0777 (rough estimate)
  • Punto di ebollizione: 381.98°C (rough estimate)
  • Punto di infiammabilità: 176.1°C
  • Indice di rifrazione: 1.7000 (estimate)
  • PSA: 63.17
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.